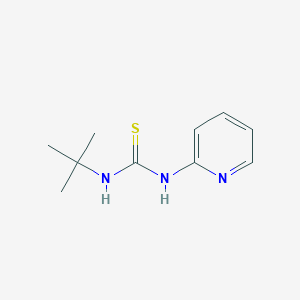

N-(tert-butyl)-N'-(2-pyridinyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H15N3S |

|---|---|

Molecular Weight |

209.31 g/mol |

IUPAC Name |

1-tert-butyl-3-pyridin-2-ylthiourea |

InChI |

InChI=1S/C10H15N3S/c1-10(2,3)13-9(14)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H2,11,12,13,14) |

InChI Key |

RKTBIWVPWYSMTK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=S)NC1=CC=CC=N1 |

Canonical SMILES |

CC(C)(C)NC(=S)NC1=CC=CC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for Thiourea (B124793) Formation

The formation of the thiourea backbone is a cornerstone of synthesizing N-(tert-butyl)-N'-(2-pyridinyl)thiourea. Several classical and reliable methods are available for this purpose.

Synthesis via Isothiocyanate-Amine Condensation

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary amine. In the case of this compound, this involves the reaction of 2-pyridinyl isothiocyanate with tert-butylamine (B42293) or, alternatively, tert-butyl isothiocyanate with 2-aminopyridine (B139424). This reaction is typically carried out in a suitable organic solvent, such as acetone (B3395972), and often proceeds with high yields. nih.gov The reaction mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate group.

The synthesis of related N-pyridyl thiourea derivatives has been extensively reported. For instance, the reaction of furoyl isothiocyanate with 2-aminopyridine in dry acetone yields N-(2-furoyl)-N′-(2-pyridyl)thiourea. nih.gov Similarly, N-benzoyl-N′-(2-chloro-3-pyridyl)thiourea has been synthesized from the corresponding isothiocyanate and amine. researchgate.net These examples suggest a robust and general applicability of this method for the preparation of this compound.

Table 1: Synthesis of N-Pyridyl Thiourea Derivatives via Isothiocyanate-Amine Condensation

| Amine | Isothiocyanate | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Furoyl isothiocyanate | N-(2-Furoyl)-N′-(2-pyridyl)thiourea | Dry Acetone | Not Specified | nih.gov |

| 2-Amino-3-chloropyridine | Benzoyl isothiocyanate | N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea | Not Specified | Not Specified | researchgate.net |

| Di-n-butylamine | Phenyl isothiocyanate | N,N-di-n-butyl-N′-phenylthiourea | Toluene, room temperature, 1h | >75% | nih.gov |

Multi-component Reactions Leading to Thiourea Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently reported, the synthesis of polysubstituted pyridines through one-pot, three-component reactions is well-established. organic-chemistry.org For example, the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent can yield highly substituted pyridines. organic-chemistry.org

Although not a direct synthesis of the target thiourea, these MCRs for pyridine (B92270) ring formation could potentially be adapted. A hypothetical MCR could involve a pre-formed thiourea-containing building block to construct the pyridine ring, or a one-pot reaction where the thiourea moiety is formed in situ followed by pyridine ring formation.

Advanced Synthetic Approaches for this compound and Analogues

In recent years, green and sustainable synthetic methods have gained significant attention. Mechanochemical and ultrasonic-assisted techniques represent advanced approaches that can offer advantages over traditional solution-phase synthesis.

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves reactions conducted in the solid state by grinding or milling, often eliminates the need for bulk solvents, leading to more environmentally friendly processes. beilstein-journals.org The amine-isothiocyanate coupling reaction is particularly well-suited for mechanochemical conditions. beilstein-journals.org The simple mixing and grinding of a primary amine with an isothiocyanate in a mortar and pestle or a ball mill can lead to the quantitative formation of the corresponding thiourea, often in a very short time. beilstein-journals.org

This solvent-free approach has been successfully applied to a wide range of amines and isothiocyanates, including those with both electron-donating and electron-withdrawing groups. beilstein-journals.org The high efficiency and clean nature of this method make it a highly attractive route for the synthesis of this compound.

Ultrasonic-Assisted Synthetic Routes

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder reaction conditions, and improved yields. The energy provided by ultrasound can enhance mass transfer and accelerate chemical reactions. While a specific ultrasonic-assisted synthesis of this compound has not been detailed, the synthesis of related heterocyclic compounds has benefited from this technique. For instance, the synthesis of pyridines bearing thiazoline (B8809763) and thiazolidinone moieties from pyridyl thiourea precursors has been reported. nih.gov This suggests that the formation of the thiourea itself could be efficiently promoted by ultrasound.

Derivatization Strategies and Functional Group Interconversions

The this compound scaffold offers several sites for further chemical modification, allowing for the synthesis of a variety of derivatives with potentially interesting properties.

The thiourea moiety is a versatile functional group that can undergo a range of transformations. For example, pyridyl thioureas can be cyclized to form other heterocyclic systems. The reaction of substituted pyridyl thioureas with appropriately substituted phenacyl bromides or chloroacetic acid leads to the formation of pyridines bearing thiazoline and thiazolidinone moieties, respectively. nih.govnih.gov

Furthermore, the thiourea group can be converted into a guanidine (B92328) group. The guanylation of amines with thioureas, often promoted by a thiophile such as a metal salt, is a common method for the synthesis of substituted guanidines. nih.govorganic-chemistry.org For example, N-iminopyridinium ylide has been guanylated with N-benzoylthioureas using bismuth nitrate (B79036) or mercury chloride as promoters to yield pyridinium (B92312) N-benzoylguanidines. researchgate.net

The pyridine ring itself is also amenable to derivatization. N-oxidation of the pyridine nitrogen is a common transformation that can alter the electronic properties of the ring and provide a handle for further reactions. researchgate.net

Table 2: Potential Derivatization Reactions of N-Pyridyl Thioureas

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Substituted Pyridyl Thiourea | Phenacyl Bromide | Pyridine-Thiazoline Hybrid | nih.gov |

| Substituted Pyridyl Thiourea | Chloroacetic Acid | Pyridine-Thiazolidinone Hybrid | nih.gov |

| N-Benzoylthioureas | N-Iminopyridinium Ylide, Bi(NO₃)₃ or HgCl₂ | Pyridinium N-Benzoylguanidine | researchgate.net |

| Pyridine | Oxidizing Agent (e.g., m-CPBA) | Pyridine-N-oxide | researchgate.net |

| 1-(Pyridin-2-yl)thiourea | 3-Chloroacetylacetone | Pyridine-Thiazole Hybrid | nih.gov |

Cyclization Reactions to Form Fused Heterocyclic Systems

The N-(2-pyridinyl)thiourea moiety is an excellent precursor for the synthesis of various fused heterocyclic systems. The inherent reactivity of the thiourea group, combined with the adjacent pyridine nitrogen, facilitates intramolecular cyclization reactions, leading to the formation of novel ring structures. These reactions are pivotal in medicinal chemistry for creating compounds with diverse pharmacological profiles.

One significant transformation is cyclodesulfurization , a process that involves the removal of the sulfur atom to forge a new heterocyclic ring. Recent advancements have demonstrated that this can be achieved under mild conditions using visible-light-mediated photocatalysis. researchgate.net For phenolic thioureas, this reaction, often employing an organophotoredox catalyst like eosin (B541160) Y, proceeds via an oxidative pathway using air as a sustainable oxidant to yield 2-aminobenzoxazoles. researchgate.net A similar photocatalyst-free, one-pot method has been developed for the synthesis of N-substituted 2-aminobenzimidazoles from o-phenylenediamines and isothiocyanates, proceeding through a thiourea intermediate followed by visible-light-mediated cyclodesulfurization. researchgate.net It is plausible that this compound, upon introduction of an appropriate ortho-functional group (e.g., a hydroxyl or amino group on the pyridine ring), could undergo analogous intramolecular cyclization to form pyridofused oxazoles or imidazoles.

Another powerful method for constructing fused heterocycles from thiourea derivatives is the Biginelli reaction . This multicomponent reaction traditionally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to create 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgtaylorandfrancis.com The classical Biginelli reaction has been successfully extended to include N-substituted thioureas. organic-chemistry.org For instance, using chlorotrimethylsilane (B32843) as a promoter, N1-alkyl- and N1-aryl-3,4-dihydropyrimidin-2(1H)-thiones can be prepared in excellent yields. organic-chemistry.org By applying this methodology, this compound could react with an appropriate aldehyde and a β-dicarbonyl compound to yield complex pyridinyl-fused dihydropyrimidinethiones. nih.govorganic-chemistry.org

These cyclization strategies underscore the synthetic utility of the this compound scaffold in generating a variety of fused heterocyclic systems, which are key targets in drug discovery.

Table 1: Potential Cyclization Reactions for N-(2-pyridinyl)thiourea Scaffolds

| Reaction Type | Reactants | Resulting Heterocycle | Key Conditions | Reference |

|---|---|---|---|---|

| Visible-Light-Mediated Cyclodesulfurization | o-Phenolic/Amino Pyridinylthiourea | Pyridofused Oxazole/Imidazole | Visible light, optional photocatalyst (e.g., eosin Y), air (oxidant) | researchgate.net |

| Biginelli Reaction | N-Pyridinylthiourea, Aldehyde, β-Ketoester | Pyridinyl-fused Dihydropyrimidinethione | Acid or Lewis acid catalyst (e.g., TMSCl, p-TsOH) | taylorandfrancis.comorganic-chemistry.orgnih.gov |

| Reductive Intramolecular Cyclization | N-Acyl-N'-(o-nitropyridinyl)thiourea | Pyridofused Quinazolinone derivative | Nitro group reduction (e.g., SnCl2) to trigger cyclization | researchgate.net |

Introduction of Additional Substituents for Structure-Activity Modulation

The biological activity of thiourea derivatives can be significantly altered by introducing various substituents onto their molecular framework. For this compound, modifications can be made at several positions, primarily on the pyridine ring or by replacing the tert-butyl group, to modulate its structure-activity relationship (SAR).

Research into pyridine-containing arylthiourea derivatives has shown that substituents on the pyridine ring play a crucial role in their biological effects, such as plant growth regulation and antiproliferative activity. acs.orgmdpi.com For instance, studies on the antiproliferative activity of pyridine derivatives against various cancer cell lines have revealed that the presence and position of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance cytotoxic effects. mdpi.com Conversely, the introduction of halogen atoms or other bulky groups can sometimes lead to lower antiproliferative activity. mdpi.com In one study, a compound with a single methyl group on an associated aromatic ring showed better activity against the HepG2 liver cancer cell line than derivatives with a chloro or hydrogen substituent at the same position. mdpi.com

The N-substituent (the tert-butyl group in this case) also profoundly influences activity. The bulky and lipophilic nature of the tert-butyl group can impact cell membrane permeability and interaction with biological targets. mdpi.com In SAR studies of thiourea analogues as TRPV1 receptor antagonists, the N-benzyl substituent was systematically modified. nih.govresearchgate.net It was found that substitutions on this part of the molecule, such as halogenation, significantly enhanced antagonist activity. nih.govresearchgate.net Similarly, in a series of tetrahydrothieno[2,3-c]pyridine substituted benzoyl thiourea derivatives, modifying the substituent on the heterocyclic nitrogen had a substantial influence on affinity for the target protein, with a cyclopropyl (B3062369) group showing a significant elevation in activity. nih.gov This suggests that replacing the tert-butyl group in this compound with other alkyl, cycloalkyl, or aryl groups could be a key strategy for modulating its biological profile.

The table below summarizes findings from various studies on related thiourea and pyridine derivatives, illustrating how specific substitutions can modulate biological activity.

Table 2: Structure-Activity Relationship (SAR) of Substituted Thiourea and Pyridine Derivatives

| Compound Class | Modification | Effect on Biological Activity (Example) | Reference |

|---|---|---|---|

| Pyridine Derivatives | Replacement of -OCH3 with -OH group | Significantly decreased IC50 value (enhanced antiproliferative activity) | mdpi.com |

| Pyridine-Containing Arylthioureas | -CH3 substituent on aromatic ring | Lower IC50 (1.30 mM) vs. -Cl (5.84 mM) or -H (7.15 mM) against HepG2 cells | mdpi.com |

| Tetrahydrothieno[2,3-c]pyridine Thioureas | Introduction of 3-trifluoromethylphenyl group | Higher inhibitory potency (IC50 = 2.02 µM) against PAK1 enzyme | nih.gov |

| Tetrahydrothieno[2,3-c]pyridine Thioureas | Replacement of larger groups with cyclopropyl on heterocycle N | Significant elevation in activity (IC50 = 0.21 µM) | nih.gov |

| N-Benzyl Thiourea Analogues | Halogenation of the N-benzyl 'A-region' | Enhanced antagonism at TRPV1 receptors | nih.govresearchgate.net |

| Pyridine-Containing Thioureas | Presence of pyridine ring in conjunction with a furan (B31954) ring | Good antileishmanial activity (IC50 = 0.97 µM) | rsc.org |

Advanced Structural Characterization and Conformational Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is fundamental for identifying the functional groups and understanding the vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Frequencies

An FT-IR spectrum of N-(tert-butyl)-N'-(2-pyridinyl)thiourea would be expected to show characteristic absorption bands for its constituent functional groups. For thiourea (B124793) derivatives, key vibrations include the N-H stretching, C=S stretching (thioamide I band), and various C-N stretching and N-H bending modes (thioamide II and III bands). researchgate.netchemrevlett.com However, without experimental data, a specific frequency table for the title compound cannot be compiled.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A Raman spectrum would help to definitively assign the C=S stretching frequency, which can be weak or coupled with other vibrations in the IR spectrum. No published Raman spectra for this compound were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Elucidation

A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this compound, one would expect to see distinct signals for the tert-butyl protons, the two N-H protons, and the protons of the 2-pyridinyl ring. The chemical shifts (δ) and coupling constants (J) would be crucial for assignment. In similar thiourea compounds containing a pyridyl ring, the N-H proton resonance can be observed significantly downfield due to factors like intramolecular hydrogen bonding. washington.edu Specific ¹H NMR data for the title compound remains unavailable.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon backbone of a molecule. The spectrum of this compound would show signals for the tert-butyl carbons, the thiocarbonyl (C=S) carbon, and the carbons of the pyridine (B92270) ring. The chemical shift of the C=S carbon is particularly characteristic and typically appears far downfield. nih.gov A data table of these shifts cannot be generated without experimental results.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Structural Connectivity

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, which is invaluable for confirming the connectivity of protons within the pyridinyl ring. rsc.org

HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, linking the proton signals to their corresponding carbons in the molecular skeleton. rsc.org

No 2D NMR data sets for this compound have been published, preventing a detailed connectivity analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would confirm its molecular weight and reveal characteristic fragmentation pathways influenced by its functional groups.

The fragmentation of substituted thioureas typically involves cleavage adjacent to the central thiocarbonyl carbon atom. researchgate.net In the case of this compound, the most prominent initial fragmentation is expected to be the loss of a methyl radical (•CH₃) from the tert-butyl group. This process leads to the formation of a stable tertiary carbocation. researchgate.net This fragmentation pattern is a well-documented pathway for molecules containing a tert-butyl substituent. researchgate.net

Further fragmentation would likely involve the cleavage of the C-N bonds of the thiourea backbone and fragmentation of the pyridine ring. The general fragmentation behavior of alkyl-aryl thioureas includes the loss of sulfhydryl (•SH) or substituted sulfhydryl radicals. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (approx.) | Description |

|---|---|---|---|

| [M]⁺• | [C₁₀H₁₅N₃S]⁺• | 209 | Molecular Ion |

| [M - CH₃]⁺ | [C₉H₁₂N₃S]⁺ | 194 | Loss of a methyl radical from the tert-butyl group |

| [C₄H₉N]⁺• | [tert-butyl isocyanide]⁺• | 71 | Cleavage of the N-C(S) bond |

| [C₅H₅N₂S]⁺ | [2-aminopyridyl-thiocarbonyl]⁺ | 125 | Cleavage of the N-C(S) bond |

This table is predictive and based on established fragmentation patterns for related structures.

Electronic Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals. The chromophores in this compound—the pyridine ring and the thiourea moiety—give rise to characteristic electronic transitions.

The UV-Vis spectrum is expected to show intense absorption bands in the ultraviolet region. These bands are primarily due to π → π* transitions within the aromatic pyridine ring and the C=S double bond of the thiourea group. doi.orgmdpi.com Studies on similar N-phenyl-N'-(triazolyl)thiourea compounds show high-energy bands corresponding to these π–π* transitions. doi.org A less intense band at a longer wavelength, corresponding to the n → π* transition, may also be observed. This transition involves the excitation of a non-bonding electron from the lone pairs of the sulfur or nitrogen atoms to an anti-bonding π* orbital. For thiourea itself, absorption is observed in the 225–270 nm range. mdpi.com

Table 2: Expected Electronic Transitions for this compound

| Wavelength Range (nm) | Transition Type | Chromophore |

|---|---|---|

| ~200-280 nm | π → π* | Pyridine ring, C=S |

This table is predictive and based on data from analogous compounds. doi.orgmdpi.com

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction offers the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure.

While specific crystallographic data for this compound is not available in the provided search results, analysis of closely related thiourea derivatives allows for a well-founded prediction. N,N'-disubstituted thioureas commonly crystallize in centrosymmetric space groups, with monoclinic and orthorhombic systems being prevalent. nih.govijsr.in For example, N-(2-Furoyl)-N′-(2-pyridyl)thiourea crystallizes in the monoclinic system with the space group P2₁/c. nih.gov

Table 3: Crystal Systems and Space Groups of Related Thiourea Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| N,N,N′-tribenzylthiourea | Monoclinic | P2₁/c | nih.gov |

| N-(2-Furoyl)-N′-(2-pyridyl)thiourea | Monoclinic | P2₁/c | nih.gov |

| Thiourea Cadmium Chloride (TCC) | Orthorhombic | Not specified | ijsr.in |

| Thiourea Cadmium Bromide (TCB) | Orthorhombic | Not specified | ijsr.in |

The solid-state conformation of this compound is dictated by the spatial arrangement of its substituents around the thiourea backbone. Thiourea molecules are generally planar. wikipedia.org For N-aryl thiourea derivatives, the geometry is often described as a trans-cis configuration. nih.gov

In this conformation, the pyridinyl group is expected to be cis with respect to the sulfur atom across the C-N' bond. This arrangement facilitates the formation of a critical intramolecular hydrogen bond. Conversely, the sterically demanding tert-butyl group would adopt a trans position relative to the sulfur atom across the C-N bond to minimize steric hindrance. The thiourea core (S-C-N-N) is largely planar, though the pyridine ring may be slightly twisted out of this plane. nih.gov

A defining structural feature of N-(2-pyridinyl)thiourea derivatives is the formation of a robust intramolecular hydrogen bond. nih.gov This bond occurs between the hydrogen atom on the nitrogen adjacent to the pyridine ring (N'H) and the nitrogen atom of the pyridine ring itself (N'–H···N_pyridyl).

Table 4: Typical Hydrogen Bond Parameters in Pyridyl Thiourea Analogs

| Interaction Type | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) | Graph Set | Reference |

|---|---|---|---|---|---|---|

| Intramolecular | N'–H···N_pyridyl | ~2.6 - 2.8 | ~1.9 - 2.1 | ~130 - 150 | S(6) | nih.govnih.gov |

Data represents typical ranges observed in analogous structures.

Intermolecular Interactions Directing Crystal Packing (e.g., N–H···S, N–H···O, C–H···π, π-π Stacking)

No specific crystallographic data is available for this compound to definitively characterize the intermolecular interactions governing its crystal packing. In related N-aryl-N'-(2-pyridyl)thiourea structures, a common feature is the formation of intramolecular N–H···N hydrogen bonds between the thiourea N-H and the pyridine nitrogen atom. nih.govwashington.edu Intermolecular hydrogen bonds, particularly N–H···S interactions leading to centrosymmetric dimers, are also prevalent in the crystal structures of various thiourea derivatives. washington.edunih.gov The presence of both a bulky tert-butyl group and an aromatic pyridine ring suggests the potential for C–H···π and π-π stacking interactions, though their existence and geometry are unconfirmed without experimental data. nih.gov

Tautomerism Investigations

The potential for thione-thiol tautomerism in this compound is recognized, but specific studies are lacking.

Thione-Thiol Tautomeric Equilibria and Structural Preferences

In the solid state, thiourea derivatives predominantly exist in the thione form (C=S). nih.govnih.gov Spectroscopic and computational studies on related compounds often confirm the greater stability of the thione tautomer. nih.gov However, the equilibrium can be influenced by factors such as the solvent and the nature of substituents. For this compound, it is expected that the thione form will be favored, but dedicated spectroscopic (NMR, IR) and computational investigations are needed to confirm this and to determine the energetic preference and the potential for tautomerization in different environments.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to study the properties of thiourea (B124793) derivatives by modeling the electron density of the system. nih.govnih.gov

Geometric optimization using DFT involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. For N-(tert-butyl)-N'-(2-pyridinyl)thiourea, calculations would determine key bond lengths, bond angles, and dihedral angles. Studies on similar pyridyl thiourea derivatives show that the geometry is often stabilized by an intramolecular hydrogen bond between one of the thiourea N-H protons and the nitrogen atom of the pyridine (B92270) ring, leading to a relatively planar conformation of the core structure. nih.gov The C=S and adjacent C-N bonds in the thiourea moiety exhibit partial double bond character due to resonance. nih.gov

Electronic structure analysis provides information on the distribution of electrons within the molecule, including dipole moment and the partial atomic charges on each atom. This analysis helps in identifying the most electron-rich and electron-deficient regions, which are key to understanding the molecule's reactivity.

| Parameter | Predicted Value Range | Description |

| C=S Bond Length | 1.66 - 1.68 Å | The length of the thiocarbonyl double bond. |

| C-N (Thiourea) Bond Lengths | 1.35 - 1.40 Å | Indicates partial double bond character due to resonance. |

| N-H···N (Pyridine) Distance | 2.0 - 2.2 Å | The distance of the intramolecular hydrogen bond. |

| Pyridine-N-C-N Dihedral Angle | 0 - 15° | Describes the twist of the pyridine ring relative to the thiourea plane. |

Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea-sulfur and pyridine ring, while the LUMO would likely be distributed across the π-system of the pyridine ring and the thiocarbonyl group. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations (Note: The values presented are conceptual to illustrate the output of a typical FMO analysis.)

| Orbital | Energy (eV) | Description | Primary Localization |

| HOMO | -6.2 | Highest Occupied Molecular Orbital | Thiourea group (S and N atoms), Pyridine ring |

| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital | Pyridine ring, C=S group |

| Egap (LUMO - HOMO) | 4.4 | Energy Gap | Indicator of chemical reactivity and stability |

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to predict the 1H and 13C NMR chemical shifts. rsc.org These predictions are valuable for assigning experimental spectra, confirming molecular structures, and identifying specific isomers or tautomers in solution. rsc.org

Vibrational Frequencies: Theoretical vibrational analysis computes the harmonic frequencies corresponding to the normal modes of vibration. These calculated frequencies, when scaled to correct for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra. nih.govresearchgate.net This comparison allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as N-H stretching, C=S stretching, and pyridine ring vibrations. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound (Note: This table is based on typical frequency ranges from DFT studies of related compounds.)

| Vibrational Mode | Predicted Frequency Range (cm-1) | Description |

| N-H Stretching | 3300 - 3500 | Stretching of the amine bonds in the thiourea moiety. nih.gov |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the pyridine ring. nih.gov |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the tert-butyl group. |

| C=N Stretching | 1580 - 1620 | Stretching vibrations within the pyridine ring. |

| C=C Stretching | 1400 - 1600 | Ring vibrations of the pyridine moiety. nih.gov |

| C=S Stretching | 700 - 850 | Stretching of the thiocarbonyl group, often coupled with other modes. |

Molecules with large dipole moments and significant charge transfer characteristics, like many thiourea derivatives, are candidates for nonlinear optical (NLO) materials. nih.govresearchgate.net NLO materials can alter the properties of light and are used in technologies like frequency doubling and optical switching. jhuapl.edu

DFT calculations can predict the NLO properties of this compound by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). A high value of β indicates a strong second-order NLO response. rsc.org These calculations can help screen potential NLO candidates and provide insight into the structure-property relationships that govern NLO activity. nih.govrsc.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time at a given temperature. MD simulations model the movements of atoms by solving Newton's equations of motion, revealing the molecule's conformational flexibility.

For this compound, MD simulations would be particularly useful for studying the rotation around the C-N single bonds. This allows for the exploration of different conformers and the energy barriers between them. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can depend on the specific shapes it can adopt in solution. The Automated Topology Builder (ATB) and similar tools can be used to generate the necessary parameters (force fields) for simulating such molecules. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule (e.g., steric, electronic, and hydrophobic properties) to a measured activity, such as an inhibition constant (IC50).

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of related analogues to build a predictive model. The thiourea backbone is a known pharmacophore in various biologically active molecules. nih.gov 3D-QSAR models, for example, can map out regions where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors are favorable or unfavorable for activity, providing a roadmap for designing more potent compounds. nih.gov

Table 4: Hypothetical Components of a QSAR Study for Thiourea Derivatives

| Component | Description | Example for this compound |

| Training Set | A series of chemically related compounds with measured biological activity. | Analogues with different substituents on the pyridine ring or replacements for the tert-butyl group. |

| Descriptors | Numerical representations of molecular properties. | Molecular Weight, LogP (hydrophobicity), Dipole Moment, HOMO/LUMO energies, Steric parameters (e.g., molar refractivity). |

| Statistical Model | The mathematical method used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |

| Biological Endpoint | The quantitative measure of biological activity. | IC50 or GI50 values against a specific enzyme or cell line. nih.gov |

| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (q2), correlation coefficient (r2), external test set prediction. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Extensive literature searches did not yield specific molecular docking studies for the compound this compound. While numerous computational and theoretical investigations have been conducted on a wide array of thiourea derivatives, providing valuable insights into their potential as therapeutic agents, research focusing explicitly on the ligand-target interactions of this compound through molecular docking simulations is not publicly available in the reviewed scientific literature.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. These simulations are instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and for predicting the mechanism of action of novel drug candidates.

Typically, such studies would involve the following:

Identification of a Biological Target: A specific protein, enzyme, or receptor implicated in a disease pathway would be selected.

Preparation of the Ligand and Target: The three-dimensional structures of both the ligand (this compound) and the target protein would be prepared for the simulation.

Docking Simulation: A docking algorithm would be used to explore the conformational space of the ligand within the binding site of the target protein, generating a series of potential binding poses.

Scoring and Analysis: The generated poses would be evaluated using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The most favorable poses would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

The results of such simulations are often presented in data tables, summarizing the binding energies and the specific amino acid residues involved in the interaction for a series of related compounds. This allows for the establishment of structure-activity relationships (SAR) and guides the design of more potent and selective inhibitors.

Although research on related pyridinylthiourea derivatives has shown interactions with various biological targets, including viral enzymes and kinases, the absence of specific data for this compound prevents a detailed discussion and the presentation of a data table for its ligand-target interactions. Further experimental and computational studies are required to elucidate the specific binding modes and potential biological targets of this particular compound.

Coordination Chemistry and Metal Complexation

Ligand Properties of N-(tert-butyl)-N'-(2-pyridinyl)thiourea

The behavior of this compound as a ligand is fundamentally dictated by its potential donor atoms and its capacity for various coordination modes.

Donor Atom Characterization (Nitrogen and Sulfur Donor Sites)

This compound possesses multiple potential coordination sites, primarily the sulfur atom of the thiourea (B124793) group and the nitrogen atoms of both the pyridinyl ring and the thiourea backbone. nih.govwashington.edu The thiourea moiety is known to be structurally versatile, exhibiting both σ-donating and π-acidic characteristics. nih.gov The presence of the nucleophilic sulfur and nitrogen atoms allows for the formation of stable complexes with a variety of metal ions. nih.gov The pyridinyl nitrogen offers an additional coordination site, enhancing the ligand's versatility. washington.edunih.gov The acidity of the NH groups can be influenced by intramolecular hydrogen bonding, potentially making them more prone to deprotonation upon complexation. nih.gov

Multidenticity and Coordination Modes

Thiourea derivatives can coordinate to metal centers in several ways, including as monodentate, bidentate, or bridging ligands. mdpi.com In the case of pyridyl-substituted thioureas, coordination often occurs in a bidentate fashion, utilizing the thiocarbonyl sulfur atom and the pyridinyl nitrogen atom to form a stable chelate ring. washington.edu This N,S-chelation is a common feature in the coordination chemistry of similar ligands. washington.edumdpi.com The specific coordination mode adopted can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes with Transition Metals (e.g., Cu, Ni, Pt, Fe, Ru, Zn, Pd)

Thiourea derivatives readily form complexes with a wide range of transition metals, including copper, nickel, platinum, iron, ruthenium, zinc, and palladium. mdpi.comnih.govrsc.org The synthesis often involves mixing stoichiometric amounts of the ligand and the metal salt, sometimes in the presence of a base to facilitate deprotonation of the ligand. mdpi.com For instance, the reaction of N,N'-substituted thioureas with copper(II) salts has been shown in some cases to result in the reduction of Cu(II) to Cu(I) during the complexation process. rsc.org Similarly, complexes with platinum group metals like platinum and palladium have been synthesized from their chloride precursors. mdpi.com

Exploration of Complex Stoichiometries and Geometries

The stoichiometry of the resulting metal complexes can vary, with common examples including 1:1 and 1:2 metal-to-ligand ratios. rsc.org The geometry of these complexes is diverse and is influenced by the coordination number of the metal ion and the nature of the ligands. Tetrahedral and square planar geometries are frequently observed for four-coordinate complexes. rsc.orgdoi.org For example, Cu(I) and Zn(II) complexes with N,N'-substituted thioureas have been found to adopt distorted tetrahedral geometries. rsc.org In contrast, some Ni(II) and Cu(II) complexes have been characterized with a square planar geometry. rsc.org

| Metal Ion | Typical Geometry | Example Complex Type |

| Cu(I) | Tetrahedral, Trigonal Planar | [(L)2Cu]ClO4, [LCuCl] |

| Ni(II) | Square Planar | (L)2Ni2 |

| Zn(II) | Tetrahedral | (L)2Zn2 |

| Pd(II) | Square Planar | [Pd(L)2] |

| Pt(II) | Square Planar | [Pt(L)2] |

This table provides a generalized overview of geometries observed for similar thiourea-based ligands. L represents a generic N,N'-substituted thiourea ligand.

Structural Elucidation of Metal Complexes

Spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR are crucial for characterizing the complexes. In the IR spectra, a shift in the ν(C=S) and ν(C=N) stretching frequencies upon coordination provides evidence of the involvement of the sulfur and pyridinyl nitrogen atoms in bonding to the metal. mdpi.com NMR spectroscopy is useful for elucidating the structure in solution, where changes in the chemical shifts of the protons and carbons near the donor atoms can confirm the coordination sites. mdpi.com

Single-Crystal X-ray Diffraction of Coordinated Species

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions, such as hydrogen bonding, which can lead to the formation of supramolecular architectures. nih.govacs.org The configuration of thiourea-based molecules is often stabilized by intramolecular hydrogen bonds. nih.govnih.govacs.org For instance, in related N-aroyl-N'-pyridinylthiourea compounds, an intramolecular N—H⋯N hydrogen bond between the thioamide proton and the pyridine (B92270) nitrogen atom stabilizes a trans-cis geometry of the thiourea fragment. nih.gov

While this technique is crucial for understanding the structural aspects of coordination compounds, specific single-crystal X-ray diffraction data for metal complexes of this compound are not prominently available in the reviewed literature. General studies on similar thiourea derivatives show that they form complexes with various geometries, including square planar and tetrahedral, often stabilized by extensive hydrogen bonding networks. acs.orgresearchgate.netmdpi.com

Spectroscopic Characterization (IR, NMR, UV-Vis) of Metal Complexes

Spectroscopic methods are fundamental in characterizing metal complexes and elucidating the coordination environment of the ligand around the metal ion.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for determining the binding mode of thiourea ligands. Key vibrational bands, including ν(N-H), ν(C=N), and ν(C=S), provide diagnostic information. Upon complexation, a shift in the ν(C=S) band to a lower frequency and a shift in the ν(C=N) band to a higher frequency typically indicate the coordination of the sulfur atom to the metal center. mdpi.com The disappearance or significant shift of the N-H stretching vibration can suggest deprotonation of the ligand upon coordination. mdpi.com For many thiourea derivatives, the ligand coordinates to metal ions as a bidentate chelating agent through the sulfur and a nitrogen atom. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy helps to characterize the complexes in solution. The coordination of the ligand to a metal ion causes significant changes in the chemical shifts of the protons and carbons near the binding sites. In ¹H NMR, the signal for the N-H proton often disappears upon deprotonation during complex formation or shifts downfield upon coordination. mdpi.commdpi.com The chemical shifts of the pyridyl ring protons are also affected. uq.edu.au In ¹³C NMR, the resonance for the thiocarbonyl carbon (C=S) is particularly sensitive to coordination, typically shifting downfield, which suggests a decrease in electron density at this carbon upon binding to the metal. mdpi.com

UV-Visible (UV-Vis) Spectroscopy The electronic spectra of the metal complexes provide information about the electronic transitions and coordination geometry. The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and the thiourea moiety. utm.myfrontiersin.org Upon complexation with transition metals, new bands may appear in the visible region. utm.my These can be assigned to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions, the latter being characteristic of the metal ion's geometry and electronic configuration. nepjol.infomdpi.comscielo.org.mx For example, the UV-Vis spectrum of a cobalt-thiourea complex shows an absorption range from 225 to 270 nm. mdpi.com

Electronic and Redox Properties of Metal Complexes

The electronic and redox properties of metal complexes are crucial for applications in catalysis, sensing, and materials science.

Electron Paramagnetic Resonance (EPR) Studies (for paramagnetic complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons, making it highly suitable for studying paramagnetic metal complexes (e.g., those of Cu(II), Ni(II), Co(II)). EPR spectra provide detailed information about the electronic ground state and the local environment of the metal ion. researchgate.net The g-values and hyperfine coupling constants obtained from EPR spectra can help to determine the geometry of the complex and the nature of the metal-ligand bonding. doi.org For example, EPR studies of Cu(II) complexes can distinguish between square-planar and tetrahedral geometries. doi.org

Magnetic Properties and Susceptibility of Metal Complexes

Magnetic susceptibility measurements provide insight into the electronic structure of metal complexes by determining the number of unpaired electrons. semanticscholar.org The effective magnetic moment (μ_eff), calculated from susceptibility data, is a key parameter for assigning the geometry and spin state of the metal ion. researchgate.netdoi.org For example, Ni(II) complexes can be diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). researchgate.net Similarly, Co(II) complexes exhibit distinct magnetic moments for high-spin octahedral versus tetrahedral geometries. doi.org The magnetic properties of complexes containing paramagnetic metal ions like Mn(II) or Cu(II) can also reveal the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers in polynuclear complexes. nih.govnih.gov

Supramolecular Architectures Directed by Metal-Ligand Coordination

The coordination of ligands to metal centers can be strategically used to direct the assembly of complex, higher-order structures known as supramolecular architectures. google.com In the case of thiourea-based ligands, intermolecular hydrogen bonds involving the N-H groups of the thiourea moiety and either the counter-ion or adjacent complex molecules are pivotal in building these extended networks. nih.govacs.org The specific geometry of the metal-ligand coordination, combined with the directionality of these non-covalent interactions, can lead to the formation of dimers, one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. google.com

Mechanistic Research in Biological Activities

Antiviral Activity Mechanisms

Thiourea (B124793) derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses. nih.govnih.govnih.gov The proposed mechanisms of action are diverse and often target specific viral processes.

Neuraminidase is a critical enzyme for the replication of influenza viruses, as it facilitates the release of newly formed virus particles from infected cells. mdpi.com Inhibition of this enzyme is a key strategy in antiviral therapy. Quantitative structure-activity relationship (QSAR) studies on thiourea analogues have indicated that specific structural features contribute to their neuraminidase inhibitory potential. nih.gov These studies suggest that hydrophobic interactions play a significant role in the binding of these compounds to the enzyme's active site. researchgate.net

While direct experimental data for N-(tert-butyl)-N'-(2-pyridinyl)thiourea is not available, studies on other acylthiourea derivatives have identified them as potent neuraminidase inhibitors. For instance, certain acylthiourea analogs have demonstrated IC₅₀ values below 0.1 µM against influenza virus neuraminidase. researchgate.net The general structure of these inhibitors often includes a core that can interact with key residues in the neuraminidase active site. For example, studies on curcumin (B1669340) derivatives, which share some structural similarities with functionalized thioureas, have shown IC₅₀ values against H1N1 neuraminidase ranging from 62.77 to 33,695.47 µM. nih.gov

Table 1: Neuraminidase Inhibitory Activity of Selected Thiourea Analogs and Related Compounds

| Compound/Analog Class | Virus/Enzyme | IC₅₀ (µM) | Reference |

| Acylthiourea Analogues | Influenza Virus Neuraminidase | < 0.1 | researchgate.net |

| Tetramethylcurcumin | H1N1 Neuraminidase | Not specified, but showed 2.65-fold decrease in NA activity | nih.gov |

| Bisdemethoxycurcumin | H1N1 Neuraminidase | Not specified, but showed 2.45-fold decrease in NA activity | nih.gov |

| Oseltamivir carboxylate (Control) | H1N1 Neuraminidase | 225.42 | nih.gov |

Note: The data presented is for structurally related compounds and not for this compound itself.

The interferon pathway is a crucial component of the innate immune response to viral infections. At present, there is no specific information in the reviewed literature detailing the modulation of the interferon pathway by this compound or its close analogs.

Antimicrobial and Antibacterial Mechanisms

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. mdpi.commdpi.com Their mechanisms of action often involve the targeting of essential bacterial enzymes and processes.

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) plays a crucial role in the initiation of fatty acid biosynthesis in bacteria, making it an attractive target for novel antibacterial agents. nih.gov The inhibition of FabH disrupts the production of essential fatty acids, which are vital components of the bacterial cell membrane.

While direct studies on this compound are lacking, research on other thiourea derivatives has pointed towards FabH inhibition as a potential antibacterial mechanism. For instance, certain thiourea derivatives have been investigated for their ability to inhibit FabH, thereby impeding bacterial growth.

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.gov The disruption of biofilm formation is a key strategy in combating chronic and persistent infections.

Several studies have highlighted the anti-biofilm properties of thiourea derivatives. nih.gov For example, certain N-acyl thiourea derivatives incorporating benzothiazole (B30560) and 6-methylpyridine moieties have shown anti-biofilm activity against E. coli at minimum biofilm inhibitory concentration (MBIC) values of 625 µg/mL. mdpi.com Another study on thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold demonstrated effective inhibition of biofilm formation in methicillin-resistant and standard strains of S. epidermidis, with some compounds showing IC₅₀ values in the range of 2-6 μg/mL. nih.gov The mechanism of biofilm disruption often involves interference with the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix.

Table 2: Anti-biofilm Activity of Selected Thiourea Derivatives

| Compound Class | Bacterial Strain | MBIC (µg/mL) | IC₅₀ (µg/mL) | Reference |

| N-acyl thiourea with benzothiazole | E. coli ATCC 25922 | 625 | Not Reported | mdpi.com |

| N-acyl thiourea with 6-methylpyridine | E. coli ATCC 25922 | 625 | Not Reported | mdpi.com |

| Thiourea with 3-amino-1,2,4-triazole | Methicillin-resistant S. epidermidis | Not Reported | 2-6 | nih.gov |

| Thiourea with 3-amino-1,2,4-triazole | Standard S. epidermidis | Not Reported | 2-6 | nih.gov |

Note: This data is for structurally related compounds and not directly for this compound.

Beyond specific enzyme inhibition, some thiourea derivatives exert their antimicrobial effects by interfering with broader metabolic pathways essential for pathogen survival. A study on a thiourea derivative, designated as TD4, revealed that it could disrupt the NAD+/NADH homeostasis in Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov This disruption of the cellular redox balance is a potent mechanism that can lead to bacterial cell death. The same study also showed that TD4 treatment led to the downregulation of several metabolic pathways, including those for glucose, alanine, aspartate, glutamate, arginine, and proline metabolism. nih.gov

Another thiourea derivative, TD4, has shown potent activity against various Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Thiourea Derivative TD4 Against Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-susceptible S. aureus (ATCC 29213) | 2 | nih.gov |

| MRSA (USA 300) | 2 | nih.gov |

| MRSA (ATCC 43300) | 8 | nih.gov |

| Vancomycin-intermediate-resistant S. aureus Mu50 | 4 | nih.gov |

| Methicillin-resistant S. epidermidis (MRSE) | 8 | nih.gov |

| Enterococcus faecalis (ATCC 29212) | 4 | nih.gov |

| Hospital-acquired clinical MRSA strains | 8–16 | nih.gov |

Note: This data is for the thiourea derivative TD4 and not for this compound.

Anticancer Activity Mechanisms

Thiourea derivatives represent a promising class of anticancer agents, and their mechanisms of action are multifaceted, often involving the disruption of key signaling pathways that are crucial for cancer cell proliferation and survival.

The inhibition of receptor tyrosine kinases (RTKs) is a well-established strategy in cancer therapy. Several thiourea derivatives have been identified as inhibitors of critical RTKs such as the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). These receptors play a pivotal role in cell growth, differentiation, and angiogenesis.

For instance, studies on N-benzoyl-N'-phenylthiourea derivatives have demonstrated cytotoxic effects on breast cancer cell lines by inhibiting both EGFR and HER2. The introduction of heterocyclic substituents, such as a pyridine (B92270) ring, into the thiourea scaffold has been shown to enhance specificity and potency against these targets. This suggests that compounds like this compound could potentially exert their anticancer effects through similar inhibitory actions on these critical kinases. The binding is often facilitated by hydrogen bonds and hydrophobic interactions within the kinase domain of the receptors.

The B-RAF kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently mutated and hyperactivated in various cancers, particularly melanoma. While specific data on this compound is limited, related thiourea compounds have been shown to interact with and modulate the B-RAF pathway. These inhibitors can function as ATP-competitive agents, blocking the kinase activity of B-RAF. In cells with wild-type B-RAF, some RAF inhibitors can paradoxically activate the pathway by inducing RAF dimerization. researchgate.net This complex mechanism highlights the importance of the specific cellular context in determining the ultimate effect of the inhibitor. The interaction of thiourea derivatives with B-RAF underscores a potential mechanism for their anticancer activity that warrants further investigation for pyridinyl-containing analogs.

A primary mechanism through which many chemotherapeutic agents exert their effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Numerous studies have shown that thiourea derivatives are potent inducers of both processes in cancer cells.

For example, certain N,N'-diarylthiourea derivatives have been observed to cause an arrest of the cell cycle in the S phase in MCF-7 breast cancer cells. nih.gov This arrest prevents the cell from replicating its DNA, ultimately triggering apoptotic pathways. nih.gov Other studies on different thiourea analogs have demonstrated the ability to arrest the cell cycle at the G0/G1 or G2/M phases. biointerfaceresearch.comnih.gov This cell cycle blockade is often accompanied by an increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins, leading to caspase activation and subsequent cell death. nih.govresearchgate.net The specific phase of cell cycle arrest and the particular apoptotic pathways activated can vary depending on the cancer cell type and the specific chemical structure of the thiourea derivative.

Table 1: Effect of Various Thiourea Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N,N′-Diarylthiourea | MCF-7 (Breast Cancer) | S Phase Cell Cycle Arrest, Induction of Apoptosis | nih.gov |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea | Human Lung Carcinoma | G0/G1 Phase Cell Cycle Arrest, Induction of Apoptosis | nih.gov |

| Sulfonamide Derivative (related class) | K562 (Leukemia) | G2/M Phase Cell Cycle Arrest, Apoptosis Induction | biointerfaceresearch.com |

| RTA dh404 (Oleanolic Acid Derivative) | Glioblastoma Cells | G2/M Phase Cell Cycle Arrest, Apoptosis and Autophagy Induction | nih.gov |

Antiparasitic Activity Mechanisms (e.g., against Leishmania species)

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. Thiourea derivatives have emerged as a promising class of anti-leishmanial agents. Studies on various N,N'-disubstituted thioureas have demonstrated activity against both the promastigote and amastigote forms of Leishmania species like L. major and L. amazonensis. nih.govacs.org

The precise mechanism of action is still under investigation, but molecular docking studies suggest that these compounds may act by inhibiting essential parasitic enzymes. Potential targets include enzymes within the folate and glycolytic pathways of the parasite, which are vital for its survival and replication. nih.gov The disruption of these metabolic pathways by thiourea derivatives could lead to the death of the parasite. The inclusion of a pyridine ring in the thiourea structure has been noted in the design of new anti-leishmanial compounds, indicating its potential contribution to the activity. nih.gov

Anti-Inflammatory Mechanisms (e.g., Cyclooxygenase-1 (COX-1) Inhibition)

Inflammation is a complex biological response, and cyclooxygenase (COX) enzymes are key players in this process, catalyzing the production of pro-inflammatory prostaglandins. nih.govyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammatory responses. nih.govnih.gov

While direct experimental data on the COX-1 inhibitory activity of this compound is not extensively documented, related heterocyclic compounds containing pyridine and thiazole (B1198619) moieties have been investigated for their anti-inflammatory properties. biointerfaceresearch.comacs.orgnih.gov Some pyridine derivatives have been shown to act as COX-2 inhibitors. nih.gov The anti-inflammatory potential of such compounds is often evaluated through their ability to inhibit protein denaturation or their effects in animal models of inflammation. acs.org The structural features of this compound, particularly the pyridine ring, suggest a potential for interaction with COX enzymes, but this remains a hypothetical mechanism requiring direct experimental validation.

Enzyme Inhibitory Activities (e.g., Urease)

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori, and also contributes to nitrogen loss in agriculture. nih.govacs.org The inhibition of urease is therefore a valuable therapeutic and agricultural target.

Thiourea and its derivatives are well-recognized as potent inhibitors of urease. nih.gov The thiourea core structure mimics the substrate (urea) and can interact with the nickel ions in the enzyme's active site, thereby blocking its catalytic activity. Numerous studies have synthesized and evaluated various N,N'-disubstituted thioureas, demonstrating a wide range of inhibitory potencies, with many derivatives showing significantly greater activity than the standard inhibitor, thiourea itself. nih.gov The inhibitory concentration (IC₅₀) values for these compounds can be in the low micromolar range, highlighting their efficacy.

Table 2: Urease Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Source of Urease | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thiourea (Standard) | Jack Bean | 21.00 ± 0.11 | nih.gov |

| 1-(2-Fluorobenzoyl)-3-(4-methoxyphenyl)thiourea | Jack Bean | 10.11 ± 0.11 | nih.gov |

| N-(4-bromophenyl)-N'-(4-ethoxyphenyl)thiourea | Jack Bean | 5.53 ± 0.02 | nih.gov |

| N-(2-chlorophenyl)-N'-(4-ethoxyphenyl)thiourea | Jack Bean | 6.24 ± 0.03 | nih.gov |

The data clearly indicate that the substitution pattern on the thiourea scaffold plays a crucial role in determining the potency of urease inhibition. The presence of both an alkyl group like tert-butyl and a heterocyclic ring like pyridine in this compound suggests it is a strong candidate for urease inhibitory activity.

Catalytic Applications and Reaction Mechanisms

Organocatalysis Utilizing Thiourea (B124793) Scaffolds

Thiourea derivatives have emerged as powerful organocatalysts, primarily functioning through non-covalent interactions, particularly hydrogen bonding, to activate substrates and control stereochemistry. wikipedia.org This mode of catalysis offers a "green" and sustainable alternative to traditional metal-based catalysts, often operating under mild, neutral conditions and tolerating a variety of functional groups. wikipedia.orgnih.gov

Asymmetric Catalysis for Enantioselective and Diastereoselective Reactions

Chiral thiourea derivatives are extensively used in asymmetric catalysis to achieve high levels of enantioselectivity and diastereoselectivity in a variety of carbon-carbon bond-forming reactions. nih.govjst.go.jp Bifunctional thioureas, which incorporate a basic moiety like an amine alongside the thiourea group, have proven particularly effective. These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol. nih.govnih.govlibretexts.org

Aza-Henry Reaction: The aza-Henry reaction, the addition of a nitroalkane to an imine, is a crucial method for synthesizing β-nitroamines, which are valuable precursors to chiral diamines and other medicinally important compounds. frontiersin.org Chiral thiourea-based catalysts have been successfully employed in asymmetric aza-Henry reactions, affording products with high yields and enantioselectivities. frontiersin.orgnih.govresearchgate.net For instance, novel chiral thioureas derived from hydroquinine (B45883) and L-phenylglycinol have been shown to be effective catalysts for the enantio- and diastereoselective aza-Henry reaction between isatin-derived N-Boc ketimines and nitroalkanes. nih.gov These reactions often proceed with high yields (up to 98%) and excellent stereoselectivities (up to 98% ee and 95:5 dr). nih.gov The catalytic cycle is believed to involve the thiourea moiety activating the imine through hydrogen bonding, while a basic group on the catalyst deprotonates the nitroalkane. frontiersin.orgnih.gov

Aldol (B89426) Condensation: The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. nih.gov While traditionally catalyzed by acids or bases, organocatalytic variants using chiral thioureas have been developed. nih.govnih.govmdpi.com In these reactions, the thiourea catalyst can activate the carbonyl group of the aldehyde electrophile through hydrogen bonding. nih.gov In some cases, particularly with bifunctional catalysts containing an amine group, the catalyst can also facilitate the formation of an enolate or enamine from the ketone nucleophile. nih.govnih.gov For example, a quinidine-derived thiourea has been used to catalyze the first enantioselective aldol reaction of unactivated ketones with activated carbonyl compounds, proceeding through an enolate mechanism to produce 3-alkyl-3-hydroxyindolin-2-ones with high enantioselectivity. nih.gov

| Reaction | Catalyst Type | Substrates | Key Features |

| Aza-Henry | Chiral bifunctional thiourea | Nitroalkanes, Imines | High enantioselectivity and diastereoselectivity. frontiersin.orgnih.govresearchgate.net |

| Aldol Condensation | Chiral bifunctional thiourea | Ketones, Aldehydes | Can proceed via enolate or enamine mechanism. nih.govnih.gov |

| Michael Addition | Chiral bifunctional thiourea | 1,3-Dicarbonyl compounds, Nitroolefins | Catalyst activates both nucleophile and electrophile. jst.go.jplibretexts.org |

Hydrogen Bonding Catalysis and Activation Modes

The catalytic activity of thioureas is fundamentally linked to their ability to act as potent hydrogen bond donors. wikipedia.orgnih.gov The two N-H groups of the thiourea moiety can form a bidentate hydrogen-bonding interaction with electrophilic substrates, such as carbonyls or imines, effectively lowering the energy of the transition state. wikipedia.org This "clamp-like" binding motif is a key feature of thiourea organocatalysis. wikipedia.org

The strength of this hydrogen bonding can be tuned by modifying the substituents on the thiourea scaffold. nih.gov Electron-withdrawing groups, such as the 3,5-bis(trifluoromethyl)phenyl group found in Schreiner's thiourea, enhance the acidity of the N-H protons and lead to stronger hydrogen bonds and increased catalytic activity. wikipedia.orgnih.gov

Several activation modes have been proposed for bifunctional thiourea catalysts. researchgate.net These include:

Mode A: The thiourea activates the electrophile while the basic group activates the nucleophile. researchgate.net

Mode B: The thiourea interacts with a deprotonated nucleophile, and the protonated basic group interacts with the electrophile. researchgate.net

Mode C: A concerted mechanism where both the nucleophile and electrophile are simultaneously activated by the catalyst. researchgate.net

Computational and experimental studies, including NMR and IR spectroscopy, have been instrumental in elucidating these activation modes and understanding the catalyst-substrate interactions that govern the stereochemical outcome of the reactions. nih.govacs.org

Metal-Organic Catalysis

The presence of both nitrogen and sulfur atoms makes thioureas, including N-(tert-butyl)-N'-(2-pyridinyl)thiourea, excellent ligands for a variety of transition metals. nih.govnih.govnih.govdoi.org This has led to their application in metal-organic catalysis, where the thiourea ligand can influence the reactivity and selectivity of the metal center.

Ligands for Transition Metal Catalysts

Thiourea derivatives have been employed as ligands in several important transition metal-catalyzed reactions. nih.gov The pyridyl nitrogen and the thiourea sulfur of this compound can chelate to a metal center, creating a stable complex.

Transfer Hydrogenation: Transfer hydrogenation is a valuable method for the reduction of various functional groups, using a safe and readily available hydrogen donor instead of gaseous hydrogen. rsc.orgnih.gov Rhodium, iridium, and ruthenium complexes bearing thiourea ligands have been investigated for the transfer hydrogenation of ketones, aldehydes, and heterocycles like pyridines and quinolines. rsc.orgresearchgate.netscite.ai The thiourea ligand can modulate the electronic properties of the metal center, influencing its catalytic activity.

Enantioselective Catalysis Mediated by Chiral Thiourea-Metal Complexes

The combination of a chiral thiourea ligand with a transition metal creates a chiral catalytic environment that can induce enantioselectivity in a variety of reactions. acs.org The chiral ligand controls the spatial arrangement of the substrates around the metal center, leading to the preferential formation of one enantiomer of the product.

A notable example is the development of bifunctional catalysts that integrate both a cinchona alkaloid thiourea and a pyridine-oxazoline scaffold. acs.org These molecules can act as independent organocatalysts or as chiral ligands for metals like copper(II). In a synergistic fashion, the metal can coordinate to and activate one substrate, while the thiourea and amine moieties of the ligand activate the other substrate, leading to highly enantioselective Mannich reactions. acs.org

Elucidation of Catalytic Reaction Mechanisms and Transition State Analysis

Understanding the mechanism of a catalytic reaction is crucial for optimizing existing catalysts and designing new ones. A combination of experimental techniques (kinetics, NMR, IR) and computational methods (DFT calculations) is often employed to study the reaction pathways and analyze the transition states involved in thiourea-catalyzed reactions. nih.govacs.org

For bifunctional thiourea organocatalysis, mechanistic studies have focused on identifying the key non-covalent interactions that stabilize the transition state and dictate the stereochemical outcome. nih.govresearchgate.net For example, in the Michael addition of acetylacetone (B45752) to a nitroolefin, DFT calculations have shown that both substrates coordinate to the catalyst through a network of hydrogen bonds. libretexts.org The deprotonation of the nucleophile by the amine part of the catalyst leads to an ion pair that is stabilized by multiple interactions with the thiourea unit. libretexts.org

In metal-catalyzed reactions involving thiourea ligands, mechanistic studies aim to understand the role of the ligand in the catalytic cycle. This includes how the ligand influences the oxidative addition, transmetalation (in cross-coupling reactions), and reductive elimination steps. youtube.com For transfer hydrogenation, the mechanism often involves the formation of a metal hydride species, and the thiourea ligand can affect the facility of this process.

Transition state analysis, often performed using computational methods, provides detailed insights into the geometry and energy of the highest-energy point along the reaction coordinate. acs.orgresearchgate.net This information is invaluable for explaining the observed enantioselectivity. For instance, in the asymmetric aza-Henry reaction, theoretical studies have identified the preferred transition state, revealing an unusual hydrogen bonding pattern where the hydroxyl group of a cinchona-derived catalyst interacts with the nitro group of the nitroalkane. nih.gov

Advanced Applications in Materials Science and Chemical Sensing

Anion Recognition and Sensing

The thiourea (B124793) group in N-(tert-butyl)-N'-(2-pyridinyl)thiourea can act as a hydrogen bond donor, making it a candidate for anion recognition. The interaction between the thiourea's N-H protons and various anions can lead to detectable signals, such as changes in color or fluorescence. While specific studies on this compound for anion sensing are not extensively documented, research on similar thiourea-based receptors provides insight into its potential. For instance, thiourea derivatives incorporating pyridine (B92270) and other aromatic units have shown high affinity for basic anions. researchgate.netresearchgate.net The binding process often involves the formation of hydrogen bonds between the thiourea protons and the anion. researchgate.net In some cases, the presence of a chromophore or fluorophore within the molecule allows for colorimetric or fluorescent detection of the anion. researchgate.netnih.gov

For example, a study on two thiourea-based receptors, MT1N and MT4N, which feature pyridine and amine units, demonstrated high affinities for basic anions in DMSO. researchgate.net The MT4N receptor, in particular, exhibited a high affinity for fluoride, which could be detected through colorimetric changes. researchgate.net The interaction primarily involves the hydrogens of the amino and thiourea groups. researchgate.net

Corrosion Inhibition in Material Science

Thiourea and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic environments. The inhibitory action is attributed to the presence of sulfur and nitrogen atoms, which can adsorb onto the metal surface and form a protective layer. This adsorption can occur through the lone pair of electrons on the sulfur and nitrogen atoms, creating a coordinate covalent bond with the metal. nih.gov

While direct studies on this compound are limited, research on structurally similar compounds highlights its potential. For example, 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) has been shown to be an effective corrosion inhibitor for low carbon steel in acidic solutions. acs.org The presence of the pyridine ring, in addition to the thiourea group, enhances the inhibition efficiency compared to derivatives without the pyridyl moiety. acs.org The inhibition mechanism is often described by the formation of a protective film on the metal surface, blocking the active sites for corrosion. nih.gov The efficiency of inhibition typically increases with the concentration of the inhibitor. washington.edu

A study on N-(pyrimidin-2-ylcarbamothioyl)benzamide and N-(6-methylpyridin-2-ylcarbamothioyl)benzamide also demonstrated their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid. washington.edu The latter, containing a pyridyl group, showed particularly high inhibition efficiency. washington.edu

Heavy Metal Ion Remediation and Extraction Systems

The sulfur and nitrogen atoms in the thiourea moiety of this compound make it a potential ligand for chelating heavy metal ions. This property is valuable for applications in environmental remediation, such as the removal of toxic heavy metals from wastewater. Thiourea-containing polymers have been synthesized and shown to be effective sorbents for hazardous metal ions like Cu²⁺, Cd²⁺, Zn²⁺, and Co²⁺ from aqueous solutions. researchgate.net The adsorption process is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. researchgate.netjmaterenvironsci.comjhuapl.edu

Substituted thioureas have also been utilized in the precipitation of heavy metals from aqueous solutions containing complexing agents. mdpi.com Specifically, N,N-dialkyl-N'-benzoyl thioureas have been employed for this purpose. mdpi.com The ability of thiourea to form stable complexes with metals like copper and gold is also exploited in ore leaching processes. alzchem.com

Fluorescent Chemosensors for Specific Metal Ion Detection

Thiourea derivatives can be incorporated into fluorescent chemosensors for the detection of specific metal ions. The binding of a metal ion to the thiourea and associated coordinating groups can lead to a change in the fluorescence properties of the molecule, such as quenching or enhancement of the emission. This "turn-on" or "turn-off" response allows for the selective detection of the target ion.

Applications in Nonlinear Optics (NLO) Materials

There is currently no specific information in the scientific literature to suggest that this compound has been investigated for or applied in the field of nonlinear optics (NLO). NLO materials typically possess specific structural and electronic properties that lead to a nonlinear response to strong electromagnetic fields. While some organic molecules, including certain urea (B33335) and thiourea derivatives, have been studied for their NLO properties, there is no data to support this application for the specific compound .

Future Directions and Emerging Research Opportunities

Rational Design of Hybrid Thiourea (B124793) Architectures for Multifunctionality

The future development of N-(tert-butyl)-N'-(2-pyridinyl)thiourea is poised to move beyond its singular form into complex, hybrid architectures designed for multifunctionality. The rational design of such molecules involves covalently linking the thiourea core to other chemical moieties to create synergistic effects. The ability of thioureas to act as potent hydrogen-bond donors is a key feature that can be combined with other functional groups to generate novel properties. nih.gov